1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one
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Overview
Description
1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one is a synthetic organic compound that features a unique combination of azetidine, triazole, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring is often synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, commonly referred to as "click chemistry".
Azetidine Ring Formation: The azetidine ring can be synthesized through various methods, including the cyclization of appropriate precursors under basic or acidic conditions.
Coupling Reactions: The final step involves coupling the triazole and azetidine intermediates with the trifluoromethylphenyl group using suitable coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with biological targets, enhancing binding affinity and specificity. The trifluoromethyl group can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}-3-phenylpropan-1-one: Lacks the trifluoromethyl group, which may affect its biological activity and properties.
1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}-3-[4-(methyl)phenyl]propan-1-one: Contains a methyl group instead of a trifluoromethyl group, potentially altering its lipophilicity and reactivity.
Uniqueness
1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one is unique due to the presence of the trifluoromethyl group, which can significantly influence its biological activity, stability, and overall properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[3-(triazol-1-ylmethyl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)14-4-1-12(2-5-14)3-6-15(24)22-9-13(10-22)11-23-8-7-20-21-23/h1-2,4-5,7-8,13H,3,6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXRGPYANXAHPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=C(C=C2)C(F)(F)F)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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